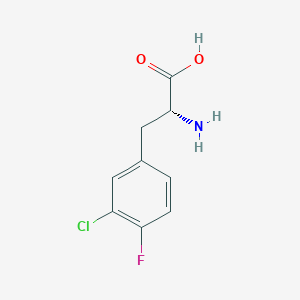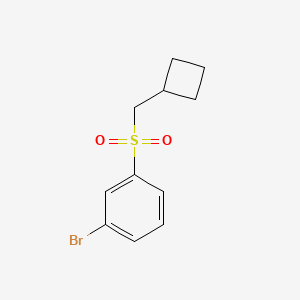
3-Chloro-4-fluoro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-fluoro-D-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring of phenylalanine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-D-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine molecule. One common method involves the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature range of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the process involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent in the presence of an electrolyte solution. The reaction is conducted at elevated temperatures (80-90°C) with hydrochloric acid as a catalyst. The resulting product is then purified through organic solvent extraction and distillation to obtain high-purity 3-chloro-4-fluoroaniline .
化学反应分析
Types of Reactions: 3-Chloro-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in the preparation methods.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C is commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amino derivatives.
科学研究应用
Chemistry: In chemistry, 3-chloro-4-fluoro-D-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for the study of halogen bonding and its effects on molecular interactions .
Biology: In biological research, this compound is used to study the effects of halogenation on amino acid properties and protein interactions. It serves as a model compound for understanding the role of halogenated amino acids in biological systems .
Medicine: Its incorporation into peptides and proteins can enhance their stability and bioavailability, making it valuable for drug development .
Industry: Industrially, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. Its unique properties make it suitable for the development of new materials with improved performance .
作用机制
The mechanism of action of 3-chloro-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These halogen atoms can form strong electrostatic interactions and hydrogen bonds, affecting the compound’s overall activity and stability .
相似化合物的比较
4-Fluoro-D-phenylalanine: Similar to 3-chloro-4-fluoro-D-phenylalanine but lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Chloro-D-phenylalanine: Contains a chlorine atom but lacks fluorine, resulting in different biological and chemical behaviors.
L-Fmoc-3-fluorophenylalanine: A fluorinated phenylalanine derivative used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
ANSQVYFGAKUAFD-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)

![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)





![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)


